Bisnoryangonin

説明

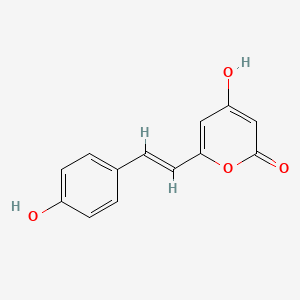

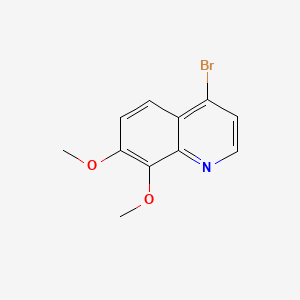

Bisnoryangonin is a member of the class of compounds known as styrenes . It is a styrylpyrone compound that is produced in engineered Escherichia coli . The molecular formula of Bisnoryangonin is C13H10O4 .

Synthesis Analysis

The synthesis of Bisnoryangonin involves a cDNA clone (named pnpks), which shows high homology to the known chalcone synthase (CHS)-like type III PKS, obtained from the leaves of Piper nigrum . The PnPKS protein with ferulic acid catalyzes lactonization instead of chalcone or stilbene formation . The new product was characterized as a styrylpyrone, 11-methoxy-bisnoryangonin, which is the lactonization compound of a linear triketide formed as the reaction product of PnPKS protein with ferulic acid .

Molecular Structure Analysis

The molecular structure of Bisnoryangonin is characterized by an ethenylbenzene moiety . The average mass of Bisnoryangonin is 230.216 Da and the monoisotopic mass is 230.057907 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Bisnoryangonin include the condensation of one molecule of p-coumaryl CoA with three molecules of malonyl-CoA . These intermediates usually undergo an intramolecular C5-oxygen to C1 lactonization to give rise to heterocyclic truncation products .

Physical And Chemical Properties Analysis

Bisnoryangonin is practically insoluble in water and is a very weakly acidic compound based on its pKa . The melting point of Bisnoryangonin is 200-205 °C, and the boiling point is predicted to be 440.3±45.0 °C . The density of Bisnoryangonin is predicted to be 1.533±0.06 g/cm3 .

科学的研究の応用

Enzymatic Synthesis in Higher Plants : Bisnoryangonin is formed from p-coumaroyl-CoA and malonyl-CoA by cell-free extracts from Petroselinum hortense cultures, supporting the mechanism of pyrone ring synthesis according to the “acetate rule” (Kreuzaler & Hahlbrock, 1975).

Analysis in Fungal Metabolites : Bisnoryangonin was identified in potentially psychoactive mushrooms Gymnopilus punctifolius and Amania pantherina, analyzed using GLC--mass spectrometry (Repke, Leslie, & Kish, 1978).

Antimicrobial Activity : Studies show bisnoryangonin's inhibitory responses against Gram-positive organisms, including Mycobacterium smegmatis, albeit with lower activity compared to clinically useful antibiotics (Benedict & Brady, 1972).

Artificial Biosynthesis in Escherichia coli : Bisnoryangonin was produced in E. coli through an artificial biosynthetic pathway, providing a reference for the biological manufacture of styrylpyrone compounds (Heo et al., 2021).

Biosynthesis in Equisetum arvense : Detected in cell-free extracts from Equisetum arvense gametophytes, bisnoryangonin is formed from malonyl-CoA and hydroxycinnamoyl-CoA precursors by styrylpyrone synthase (Beckert et al., 1997).

Presence in Australian Cortinarius Species : Bisnoryangonin is identified in the Australian Cortinarius abnormis, a species previously assumed to contain compounds associated with the Strophariaceae family (Watling et al., 1992).

作用機序

将来の方向性

The production of 11-methoxy-bisnoryangonin from an engineered tyrosine overproducing strain was 8.5-fold higher than that of the parental E. coli strain harboring five genes in two plasmids . This study provides a useful reference for establishing the biological manufacture of styrylpyrone compounds .

特性

IUPAC Name |

4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-4-1-9(2-5-10)3-6-12-7-11(15)8-13(16)17-12/h1-8,14-15H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVQWHLMVLOZPX-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301038265 | |

| Record name | Bisnoryangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisnoryangonin | |

CAS RN |

13709-27-8 | |

| Record name | Bisnoryangonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisnoryangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)

![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)

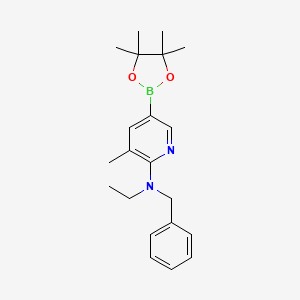

![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)

![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)